molecular formula C9H11BrN2 B079841 N/'-(4-Bromophenyl)-N,N-dimethylmethanimidamide CAS No. 13181-50-5

N/'-(4-Bromophenyl)-N,N-dimethylmethanimidamide

Cat. No.: B079841
CAS No.: 13181-50-5
M. Wt: 227.1 g/mol
InChI Key: OJKJZQJONGTMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(p-Bromophenyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a formamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(p-Bromophenyl)-N,N-dimethylformamidine typically involves the reaction of p-bromoaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(p-Bromophenyl)-N,N-dimethylformamidine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(p-Bromophenyl)-N,N-dimethylformamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(p-Bromophenyl)-N,N-dimethylformamidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(p-Bromophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The bromine atom and formamidine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-p-Bromophenyl-N’-phenylacetylthiourea: This compound shares the p-bromophenyl group but differs in the presence of a thiourea moiety.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a p-bromophenyl group but has a thiazole ring and chloroacetamide group.

Uniqueness

N’-(p-Bromophenyl)-N,N-dimethylformamidine is unique due to its specific combination of a bromine-substituted phenyl ring and a formamidine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-(4-bromophenyl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJZQJONGTMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902558, DTXSID301248888
Record name NoName_3077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N′-(4-Bromophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13181-50-5
Record name N′-(4-Bromophenyl)-N,N-dimethylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13181-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine, N,N-dimethyl-N'-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013181505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N′-(4-Bromophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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